
2-Amino-4-methoxybenzene-1-sulfonamide
Overview
Description
2-Amino-4-methoxybenzene-1-sulfonamide (CAS: 72106-13-9) is a benzenesulfonamide derivative featuring a methoxy group at the 4-position and an amino group at the 2-position of the aromatic ring. This compound belongs to a broader class of sulfonamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Sulfonamides are characterized by their sulfonyl group (-SO₂NH₂), which contributes to hydrogen-bonding capabilities and influences solubility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-methoxyaniline with chlorosulfonic acid to form 4-methoxybenzenesulfonyl chloride, which is then treated with ammonia to yield the desired sulfonamide .
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-methoxybenzene-1-sulfonamide may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Antibacterial Applications
2-Amino-4-methoxybenzene-1-sulfonamide has been recognized for its antibacterial properties. Sulfonamides, in general, inhibit bacterial growth by interfering with folate synthesis, a vital process for bacterial proliferation.
- Mechanism of Action : The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), it disrupts the production of folate, leading to bacterial cell death.
- Case Study : A study demonstrated that derivatives of sulfanilamide exhibited significant antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The most potent compounds showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Activity
Recent research has highlighted the potential of this compound derivatives as anticancer agents.
- Mechanism of Action : The anticancer activity is attributed to the inhibition of carbonic anhydrase isozymes, particularly CA IX, which is overexpressed in many tumors. Inhibition of this enzyme can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Case Study : A series of synthesized benzenesulfonamides were evaluated for their cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7). The most active compounds induced significant apoptosis and inhibited cell proliferation at low micromolar concentrations .
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes makes it valuable in therapeutic applications.
- MAPK1 Inhibition : Recent molecular docking studies indicated that certain derivatives possess strong affinity for MAPK1, suggesting their potential as inhibitors in cancer treatment pathways .
- Cholinesterase Inhibition : Some sulfonamide derivatives have shown effectiveness as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's .
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products suitable for pharmaceutical applications.
Synthesis Method | Reagents | Yield (%) | Notes |
---|---|---|---|
Acetylation | β-phenethylamine + Acetic anhydride | 85% | Simple reaction conditions |
Chlorosulfonation | Chlorosulfonic acid + Benzene derivative | 90% | High yield with minimal waste |
Amination | Amine + Sulfonyl chloride | 80% | Effective for generating sulfonamide linkages |
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methoxy-Substituted Benzenesulfonamides
The position and number of methoxy groups significantly alter physicochemical properties and applications. Key analogs include:
Key Observations :
Functional Analogs: Sulfonylurea Herbicides
- Metsulfuron Methyl Ester : Features a 4-methoxy-6-methyl-1,3,5-triazine group linked to a sulfonamide-benzoate scaffold. Its herbicidal activity relies on the triazine ring’s electron-withdrawing properties, enhancing binding to acetolactate synthase (ALS) enzymes .
Crystallographic and Conformational Insights
Crystallographic data for related compounds, such as 2-Aminoanilinium 4-methylbenzenesulfonate, reveal key structural parameters:
- Bond Angles : The O—S—O angle in sulfonate groups averages 111.59° , slightly wider than typical sulfonamide angles due to differences in hybridization.
- Torsional Strain : The C6—C1—C2—N2 torsion angle (178.01°) in aromatic sulfonamides suggests near-planar conformations, favoring π-stacking interactions in crystal lattices .
Biological Activity
2-Amino-4-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and cardiovascular applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzene ring with an amino group and a methoxy group attached to it, along with a sulfonamide functional group. The chemical formula is , and its molecular weight is approximately 194.23 g/mol.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial efficacy against several bacterial strains using the agar dilution method. The results showed that while some derivatives demonstrated moderate activity, this compound did not significantly inhibit bacterial growth at concentrations below 100 μM when compared to standard antibiotics like ciprofloxacin .
Cardiovascular Effects
Recent studies have suggested that certain sulfonamide derivatives can affect cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, a derivative closely related to this compound was shown to decrease perfusion pressure in a time-dependent manner. The compound's interaction with calcium channels was highlighted as a potential mechanism for these effects .
Table 1: Summary of Cardiovascular Effects
Compound | Effect on Perfusion Pressure | Coronary Resistance |
---|---|---|
4-(2-aminoethyl)-benzenesulfonamide | Decreased | Lowered (p = 0.05) |
Control | Stable | Stable |
The biological activity of this compound may be attributed to its ability to inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth and replication. This mechanism is similar to that of other sulfonamides that target dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria .
Docking Studies
Computational studies using molecular docking have suggested that this compound can interact effectively with calcium channel proteins. The docking analysis indicated potential binding affinities that could lead to modulation of calcium influx in cardiac tissues, thereby influencing cardiovascular dynamics .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models suggest that this compound has favorable permeability characteristics but may exhibit low plasma protein binding (approximately 72.9%), indicating rapid distribution and elimination from systemic circulation .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Plasma Protein Binding | 72.9% |
Volume of Distribution | Optimal |
Half-Life | Short |
Case Studies
Several case studies have documented the effects of sulfonamide derivatives on various biological systems:
- Study on Perfusion Pressure : A study published in the Brazilian Journal of Science investigated the impact of sulfonamides on perfusion pressure in animal models. The findings indicated significant reductions in pressure when treated with specific derivatives, suggesting a therapeutic potential for managing cardiovascular conditions .
- Antioxidant Activity Assessment : In another study assessing antioxidant properties, various sulfonamide derivatives were tested for their ability to scavenge free radicals using DPPH and FRAP assays. While this compound was not the most potent antioxidant, it exhibited moderate activity compared to other tested compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-4-methoxybenzene-1-sulfonamide and verifying its purity?
Methodological Answer: Synthesis typically involves sulfonation and amination steps. For example, sulfonamide derivatives can be prepared by reacting 4-methoxyaniline with sulfonic acid derivatives under controlled conditions (e.g., i-PrOH solvent, room temperature) . Verification of purity requires:
- Chromatography : HPLC or TLC with UV detection.
- Spectroscopy : -NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and LC-MS for molecular ion confirmation.
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry.
Table 1: Example Synthesis Conditions
Reagent | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|
4-Methoxyaniline | i-PrOH | RT | 24 h | 65–75 |
Sulfonyl chloride derivative | DMF | 80°C | 1.5 h | 70–80 |
Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software (e.g., SHELXL for refinement) .
- NMR Spectroscopy : Assign peaks using -NMR (e.g., methoxy group at δ ~3.8 ppm) and -NMR (e.g., sulfonamide carbon at δ ~165 ppm).
- IR Spectroscopy : Confirm sulfonamide S=O stretching vibrations (~1350–1150 cm) .
Q. What experimental considerations are critical for assessing the solubility and stability of this compound in different solvents?
Methodological Answer:
- Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) via gravimetric analysis.
- Stability : Monitor degradation under UV light, varying pH (2–12), and elevated temperatures (25–60°C) using HPLC .
- Hygroscopicity : Store in desiccators with silica gel to prevent moisture absorption .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?
Methodological Answer: Challenges include twinning, weak diffraction, and hydrogen atom localization. SHELX workflows mitigate these by:
- SHELXD : For phase problem resolution via dual-space algorithms.
- SHELXL : Refinement with restraints for disordered methoxy/sulfonamide groups.
- Validation : Using CrysAlisPro to check for R-factor convergence (<5%) .
Q. How can in vitro antiproliferative assays be designed to evaluate the bioactivity of sulfonamide derivatives?
Methodological Answer:
- Cell Lines : Use human cancer lines (e.g., U-937, SK-MEL-1) with 72-hour incubation.
- Dosing : Test concentrations (0.1–100 μM) and calculate IC via MTT assay .
- Controls : Include cisplatin as a positive control and DMSO as a vehicle control .
Table 2: Example Antiproliferative Data
Compound | IC (μM) – U-937 | IC (μM) – SK-MEL-1 |
---|---|---|
2-Amino-4-methoxy analog | 12.3 ± 1.2 | 18.7 ± 2.1 |
Cisplatin | 2.1 ± 0.3 | 1.8 ± 0.4 |
Q. What computational strategies are effective in predicting the structure-activity relationships of sulfonamide-based compounds?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite (Glide module) to predict binding to targets like carbonic anhydrase IX .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution .
Q. How should researchers resolve contradictions in spectroscopic data when characterizing sulfonamide derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data with NIST Chemistry WebBook entries .
- Crystallographic Validation : Use X-ray data to resolve ambiguities in proton assignments .
- Error Analysis : Calculate standard deviations for repeated measurements (e.g., -NMR δ ± 0.02 ppm) .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
2-amino-4-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDZEDHMFMVZRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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